N-[4-(2-oxopiperidin-1-yl)phenyl]-4-(trifluoromethyl)benzamide
Description
Properties
IUPAC Name |
N-[4-(2-oxopiperidin-1-yl)phenyl]-4-(trifluoromethyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17F3N2O2/c20-19(21,22)14-6-4-13(5-7-14)18(26)23-15-8-10-16(11-9-15)24-12-2-1-3-17(24)25/h4-11H,1-3,12H2,(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDKQTSYCNIIAHQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C(=O)C1)C2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17F3N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(2-oxopiperidin-1-yl)phenyl]-4-(trifluoromethyl)benzamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the Suzuki-Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction employs palladium catalysts and boron reagents under mild conditions, making it suitable for synthesizing complex organic molecules .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes selecting appropriate solvents, catalysts, and reaction temperatures. The scalability of the synthesis process is crucial for industrial applications, ensuring that the compound can be produced in large quantities without compromising quality.
Chemical Reactions Analysis
Types of Reactions
N-[4-(2-oxopiperidin-1-yl)phenyl]-4-(trifluoromethyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert certain functional groups into their corresponding reduced forms.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions, such as temperature and solvent choice, play a significant role in determining the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives. Substitution reactions can introduce various functional groups, such as halogens or alkyl groups, into the compound.
Scientific Research Applications
N-[4-(2-oxopiperidin-1-yl)phenyl]-4-(trifluoromethyl)benzamide has several scientific research applications, including:
Mechanism of Action
The mechanism of action of N-[4-(2-oxopiperidin-1-yl)phenyl]-4-(trifluoromethyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and influencing biological pathways. For example, it may act as an inhibitor of certain enzymes, preventing them from catalyzing reactions that contribute to disease progression .
Comparison with Similar Compounds
Trifluoromethyl-Substituted Benzamides
- N-[4-(Trifluoromethyl)phenyl]-2-fluorobenzamide (CAS 2053-96-5): This analog replaces the 2-oxopiperidine group with a fluorine atom at the ortho position. Molecular weight: 283.225 g/mol .
- N-[4-(4-Benzylpiperazino)phenyl]-3-(trifluoromethyl)benzamide (CAS 303150-98-3): Incorporates a benzylpiperazine group instead of 2-oxopiperidine. The piperazine ring introduces basicity and flexibility, which may enhance solubility but reduce selectivity due to nonspecific interactions. Molecular weight: 439.47 g/mol .
Lactam-Containing Benzamides
- 5-Fluoro-N-(1-methyl-2-oxopiperidin-4-yl)benzamide derivatives (EP 3 532 474 B1): These compounds share the 2-oxopiperidine motif but include additional fluorinated substituents and heterocyclic appendages (e.g., triazoloxazines). Such modifications improve metabolic stability and kinase inhibition profiles compared to simpler benzamides .
Physicochemical Properties
- The title compound’s 2-oxopiperidine ring increases LogP compared to fluorinated analogs but reduces solubility due to hydrophobic enclosure effects .
Biological Activity
N-[4-(2-oxopiperidin-1-yl)phenyl]-4-(trifluoromethyl)benzamide is a synthetic organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, structure-activity relationship (SAR), and relevant case studies.
Chemical Structure and Properties
The compound features a trifluoromethyl group, which is known to enhance lipophilicity and metabolic stability, making it a promising candidate for drug development. The presence of the piperidinone ring contributes to its pharmacological properties, as piperidine derivatives often exhibit a range of biological activities.
Anticancer Potential
Recent studies have indicated that compounds with similar structures may possess significant anticancer properties. For instance, derivatives of piperidine have been shown to induce apoptosis in cancer cells. A related compound demonstrated an EC50 of 270 nM and GI50 of 229 nM in human colorectal DLD-1 cells, highlighting the potential of piperidine-related structures in cancer therapy .
GlyT1 Inhibition
Another area of interest is the inhibition of glycine transporters (GlyT1). Compounds similar to this compound have been identified as selective and reversible inhibitors of GlyT1. For example, SSR504734, a related compound, exhibited an IC50 of 18 nM in human models, suggesting that modifications to the piperidine structure can significantly affect biological activity .
Structure-Activity Relationship (SAR)
The SAR studies on similar compounds indicate that modifications to the trifluoromethyl and piperidinone moieties can enhance biological efficacy. The trifluoromethyl group has been linked to improved pharmacokinetic properties, including increased bioavailability and reduced clearance rates.
| Compound | EC50 (nM) | GI50 (nM) | Mechanism |
|---|---|---|---|
| Compound 1k | 270 | 229 | Induces apoptosis |
| SSR504734 | 18 | - | GlyT1 inhibition |
Study on Anticancer Activity
A study focused on a derivative with structural similarities to this compound reported significant tumor growth inhibition in xenograft models. At a dosage of 50 mg/kg, the compound demonstrated a 63% reduction in tumor growth, suggesting potent anticancer activity .
GlyT1 Inhibition Research
In another study involving SSR504734 derivatives, researchers noted high brain uptake and accumulation in regions rich in GlyT1, indicating effective central nervous system penetration. This property is crucial for developing treatments for neurological disorders such as schizophrenia and anxiety .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
